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Introduction

Caged compounds are powerful tools in neuroscience, enabling precise spatial and temporal
control over the release of bioactive molecules.[1][2] Caged MK801, a photolabile derivative of
the irreversible NMDA receptor open-channel blocker, allows for targeted blockade of NMDA
receptor activity in subcellular compartments, such as specific dendrites or even individual
spines.[3][4] This technology is invaluable for dissecting the role of NMDA receptors in synaptic
plasticity and other neuronal processes.[4] These application notes provide a detailed protocol
for loading individual neurons with caged MK801 via whole-cell patch-clamp and subsequent
photolysis, along with relevant quantitative data and workflow diagrams.

Data Presentation

The following table summarizes key quantitative parameters for the use of caged MK801 and
related compounds. It is important to note that optimal parameters can vary depending on the
specific caged compound, the experimental setup, and the neuronal preparation.
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Caged MK801

MNI-caged

Parameter Glutamate (for Reference
(cMK801/TcMK801) .
comparison)
Loading
Concentration (in 1mM 2.5mM-20 mM [41.[4]
pipette)
Diffusion from patch o
) ) Diffusion from patch
] ] pipette; typically allow ) )
Loading Time ) pipette; typically 5-10 [5]
several minutes for _
o minutes.
equilibration.
Uncaging Wavelength ] Near-UV (e.g., 336
UV light (<400 nm) [4],[6]
(One-Photon) nm, 355 nm)
Not specified, but
) nitrophenyl-based
Uncaging Wavelength ]
cages are typically 720-730 nm [51[6]

(Two-Photon)

excited around 720-

740 nm.[7]
Laser Power (Two- N ~10-50 mW at the

Not specified [6]
Photon) sample
Pulse Duration (Two- -~

Not specified 1-5ms [5]1[6]

Photon)

Resulting Effective

Concentration

Sufficient to produce a
use-dependent block
of NMDA receptor

currents.[4]

Aims to mimic
synaptic release,
evoking currents of
~10 pA.[5]

[4115]

Experimental Protocols
Protocol 1: Preparation of Caged MK801 Intracellular

Solution

This protocol describes the preparation of the internal solution for the patch pipette containing

caged MK801.

© 2025 BenchChem. All rights reserved.

2/9

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2711023/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2711023/
https://zitolab.faculty.ucdavis.edu/wp-content/uploads/sites/644/2022/01/2019_MultiphotonMicroscopy-4.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2711023/
https://www.frontiersin.org/journals/synaptic-neuroscience/articles/10.3389/fnsyn.2018.00048/full
https://www.researchgate.net/publication/367426014_Flash_Photolysis_of_Caged_Compounds_in_the_Cilia_of_Olfactory_Sensory_Neurons
https://zitolab.faculty.ucdavis.edu/wp-content/uploads/sites/644/2022/01/2019_MultiphotonMicroscopy-4.pdf
https://www.frontiersin.org/journals/synaptic-neuroscience/articles/10.3389/fnsyn.2018.00048/full
https://www.frontiersin.org/journals/synaptic-neuroscience/articles/10.3389/fnsyn.2018.00048/full
https://zitolab.faculty.ucdavis.edu/wp-content/uploads/sites/644/2022/01/2019_MultiphotonMicroscopy-4.pdf
https://www.frontiersin.org/journals/synaptic-neuroscience/articles/10.3389/fnsyn.2018.00048/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC2711023/
https://zitolab.faculty.ucdavis.edu/wp-content/uploads/sites/644/2022/01/2019_MultiphotonMicroscopy-4.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2711023/
https://zitolab.faculty.ucdavis.edu/wp-content/uploads/sites/644/2022/01/2019_MultiphotonMicroscopy-4.pdf
https://www.benchchem.com/product/b3340068?utm_src=pdf-body
https://www.benchchem.com/product/b3340068?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3340068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Materials:

Caged MK801 (e.g., dizocilpine N-(4,5-dimethoxy-2-nitrobenzyl) carbamate)

Standard intracellular solution components (e.g., K-Gluconate, NaCl, GTP-NaCl, ATP-Mg,
HEPES)

0.2 um syringe filter

Micro-loader pipette tips

Procedure:

Prepare the desired intracellular solution based on standard laboratory protocols. A typical
composition is (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES.[8]

e Adjust the pH to 7.2 with KOH and the osmolarity to ~270-290 mOsm/L.[8]
o Weigh the appropriate amount of caged MK801 to achieve a final concentration of 1 mM.

» Dissolve the caged MK801 directly into the intracellular solution. Sonication may be required
for complete dissolution. For less soluble versions like cMK801, the addition of a solubilizing
agent like Polysorbate 20 may be necessary, though this can affect seal formation. Water-
soluble variants like TcMK801 are recommended.

« Filter the final solution through a 0.2 um syringe filter to remove any particulate matter.[8][9]

Aliquot the solution and store at -20°C, protected from light.[8]

Protocol 2: Loading an Individual Neuron with Caged
MK801 via Whole-Cell Patch Clamp

This protocol details the procedure for establishing a whole-cell patch-clamp recording and
loading a neuron with the caged MK801 internal solution.

Materials:

 Brain slice preparation or cultured neurons
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« Atrtificial cerebrospinal fluid (aCSF)

o Patch pipettes (3-7 MQ resistance)[8]

e Micromanipulator

o Patch-clamp amplifier and data acquisition system
e Microscope with IR-DIC optics

e Caged MK801 intracellular solution

Procedure:

Prepare brain slices or neuronal cultures according to standard laboratory procedures.

o Transfer a slice or coverslip to the recording chamber on the microscope stage and perfuse
with oxygenated aCSF.[8]

» Back-fill a patch pipette with the filtered caged MK801 intracellular solution using a micro-
loader tip.[8][9]

e Mount the pipette in the holder and apply light positive pressure.[8]
» Under visual guidance (IR-DIC), approach the target neuron with the pipette tip.[8]

o Once the pipette touches the cell membrane, release the positive pressure to facilitate GQ
seal formation. A brief, gentle suction can be applied if necessary.[8]

o After a stable GQ seal is formed, apply a short, strong suction to rupture the cell membrane
and establish the whole-cell configuration.[8]

o Allow the caged MK801 to diffuse from the pipette into the neuron. A minimum of 10-15
minutes is recommended for adequate equilibration throughout the dendritic arbor.

o Proceed with the experiment, monitoring cell health and recording baseline synaptic activity.

Protocol 3: Photorelease of MK801 and Data Acquisition
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This protocol outlines the steps for uncaging MK801 and recording the resulting physiological
effects.

Materials:
» Neuron loaded with caged MK801

o UV light source (for one-photon uncaging) or a Ti:Sapphire laser (for two-photon uncaging)
coupled to the microscope

o Data acquisition software
Procedure:

« ldentify the subcellular compartment of interest (e.g., a specific dendritic branch) for MK801
uncaging.

» Position the light source to illuminate the target region. For two-photon uncaging, this
involves focusing the laser to a small spot.

» To induce NMDA receptor channel opening, stimulate synaptic inputs to the target region.
MKB801 is a use-dependent blocker and will only bind to open channels.[4]

» Deliver a brief pulse of light to photorelease the MK801. The duration and intensity of the
light pulse should be optimized to release a sufficient concentration of MK801 to block the
NMDA receptors without causing photodamage.

» Continue to stimulate the synaptic inputs and record the postsynaptic currents. A
progressive, use-dependent reduction in the NMDA receptor-mediated component of the
synaptic current should be observed.[4]

e Analyze the change in synaptic current amplitude before and after uncaging to quantify the
effect of MK801.

Visualizations
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Caption: Experimental workflow for loading a neuron with caged MK801 and subsequent
photolysis.
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Caption: NMDA receptor activation and blockade by photoreleased MK801.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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